Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride
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Overview
Description
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzodioxole ring and a dimethylamino group, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)ethanone: A related compound with a similar benzodioxole structure.
3,4-Methylenedioxyacetophenone: Another compound with a benzodioxole ring, used in various chemical applications.
Uniqueness
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride is unique due to the presence of both the benzodioxole ring and the dimethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2970-80-1 |
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Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-12(2)6-9(13)8-3-4-10-11(5-8)15-7-14-10;/h3-5H,6-7H2,1-2H3;1H |
InChI Key |
FEEQAAASFSUHRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C1=CC2=C(C=C1)OCO2.Cl |
Origin of Product |
United States |
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